molecular formula C10H13NO3 B1660339 2,3-dimethoxy-N-methylbenzamide CAS No. 74826-20-3

2,3-dimethoxy-N-methylbenzamide

Cat. No.: B1660339
CAS No.: 74826-20-3
M. Wt: 195.21 g/mol
InChI Key: RIQTZMIJPBWKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-N-methylbenzamide is a substituted benzamide derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol . Its structure is characterized by a benzene ring functionalized with two methoxy groups at the ortho and meta positions (2- and 3-), and an N-methylamide group . The compound is related to a class of 3-alkoxybenzamides, which have established significance in medicinal chemistry research, particularly as inhibitors of bacterial cell division . This compound serves as a valuable building block and intermediate in organic synthesis and drug discovery efforts. It can be prepared through several synthetic routes, including the methoxylation of benzoic acid precursors followed by amide formation via an acyl chloride intermediate . One-pot synthesis strategies have also been developed, involving cyclization, aminolysis, and catalytic methoxylation steps to achieve the final product with good yield and regioselectivity . From a research perspective, the core benzamide structure is of high interest. Analogs of 3-methoxybenzamide have been identified as potent inhibitors of the essential bacterial protein FtsZ, a key regulator of cell division in bacteria . These inhibitors, such as the advanced derivative PC190723, can cause mislocalization of FtsZ and lead to defective cell division, resulting in elongated or enlarged bacterial cells . This mechanism presents a promising pathway for the development of novel antibacterial agents, especially against Gram-positive pathogens like Staphylococcus aureus . Therefore, this compound provides researchers with a versatile chemical scaffold for exploring structure-activity relationships, optimizing drug-like properties, and developing new therapeutic candidates targeting antibiotic-resistant infections. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

74826-20-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2,3-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H13NO3/c1-11-10(12)7-5-4-6-8(13-2)9(7)14-3/h4-6H,1-3H3,(H,11,12)

InChI Key

RIQTZMIJPBWKOF-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C(=CC=C1)OC)OC

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dimethoxy-N,N-dimethylbenzamide

  • Structure : Methoxy groups at 3- and 5-positions; N,N-dimethylamide.
  • Molecular Formula: C₁₁H₁₅NO₃ (MW: 209.24 g/mol).
  • Key Differences: The substitution pattern (3,5 vs. N,N-dimethylation vs. N-methylation increases steric hindrance and lipophilicity, influencing solubility and interaction with biological targets.
  • Synthesis : Likely synthesized via acylation of 3,5-dimethoxybenzoic acid with dimethylamine.
  • Spectral Data :
    • ¹H NMR (CDCl₃) : δ 6.53 (s, 1H), 3.80 (s, 6H, OCH₃), 3.10/2.98 (s, 3H each, N(CH₃)₂) .
    • ¹³C NMR : δ 171.2 (C=O), 160.6 (OCH₃), 104.7–101.4 (aromatic carbons) .

5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide

  • Structure : Chloro and methoxy substituents at 5- and 2-positions; N-(2,3-dimethylphenyl) group.
  • Molecular Formula: C₁₆H₁₆ClNO₂ (MW: 289.76 g/mol).
  • Key Differences :
    • Electron-withdrawing chloro group enhances electrophilicity of the aromatic ring compared to methoxy’s electron-donating effect.
    • Bulky N-substituent (2,3-dimethylphenyl) may hinder rotational freedom and reduce bioavailability.
  • Applications: Potential use in agrochemicals or pharmaceuticals due to halogenated aromatic systems .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : 3-methylbenzamide core with a hydroxyalkyl N-substituent.
  • Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
  • Key Differences :
    • N,O-bidentate directing group enables coordination with metals, making it suitable for C–H bond functionalization in catalysis .
    • The hydroxy group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
  • Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide

  • Structure : Bromo and fluoro substituents at 5- and 2-positions; N-methylamide.
  • Molecular Formula: C₁₀H₁₀BrFNO₃ (MW: 306.10 g/mol).
  • Fluorine’s electronegativity alters electronic properties compared to methoxy groups .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications/Properties Reference
2,3-Dimethoxy-N-methylbenzamide C₁₀H₁₃NO₃ 195.22 2,3-OCH₃, N-CH₃ Research chemical
3,5-Dimethoxy-N,N-dimethylbenzamide C₁₁H₁₅NO₃ 209.24 3,5-OCH₃, N(CH₃)₂ NMR-studied model compound
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide C₁₆H₁₆ClNO₂ 289.76 5-Cl, 2-OCH₃, N-(2,3-dimethylphenyl) Agrochemical intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-CH₃, N-(hydroxyalkyl) Metal-catalyzed C–H functionalization
5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide C₁₀H₁₀BrFNO₃ 306.10 5-Br, 2-F, 3-OCH₃, N-CH₃ Halogenated bioactive analog

Key Findings and Implications

Substituent Effects :

  • Methoxy groups (electron-donating) enhance ring activation for electrophilic substitution, whereas halogens (e.g., Cl, Br, F) increase electrophilicity and bioactivity .
  • N-Substituents modulate steric and electronic properties: Methyl groups reduce steric hindrance, while bulkier groups (e.g., dimethylphenyl) may limit membrane permeability .

Synthetic Utility :

  • Compounds with directing groups (e.g., hydroxyalkyl in ) are valuable in catalysis, whereas halogenated analogs are leveraged in agrochemical design .

Safety Considerations: Structural analogs like 3-Amino-N-(2,3-dimethylphenyl)benzamide () exhibit acute oral toxicity (H302) and skin irritation (H315), highlighting the need for substituent-specific hazard assessments .

Preparation Methods

Methoxylation of Benzoic Acid Precursors

Methoxylation at the 2- and 3-positions of benzoic acid is achieved via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. In a method adapted from the synthesis of 2,6-dimethoxybenzoic acid, sodium phenide intermediates react with methylating agents such as methyl iodide. For example, treating 2-hydroxy-3-methoxybenzoic acid with sodium sand and chlorobenzene in toluene generates a reactive phenide, which subsequently reacts with dimethyl sulfate to install the second methoxy group. Yields for this step range from 65% to 75%, contingent on the purity of the sodium sand and reaction temperature control (22–25°C).

Amide Formation via Acyl Chloride Intermediates

The methoxylated benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Subsequent reaction with methylamine in anhydrous dichloromethane (DCM) yields this compound. This method, while straightforward, suffers from moderate yields (50–60%) due to competing hydrolysis and side reactions.

One-Pot Synthesis Strategies

Recent innovations have streamlined synthesis into single-vessel processes, enhancing efficiency and reducing purification steps.

Three-Step One-Pot Synthesis

A method derived from halogenated benzamide synthesis involves:

  • Cyclization : 2-Amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
  • Aminolysis : The cyclized product undergoes aminolysis with aqueous methylamine, yielding 2-amino-N,3-dimethylbenzamide.
  • Methoxylation : Electrophilic substitution using iodomethane and a copper(I) oxide catalyst installs the methoxy groups.

This approach achieves an overall yield of 68–72%, with the final step’s regioselectivity controlled by steric effects.

Catalytic Methoxylation in Toluene

A patent-pending method employs sodium sand, chlorobenzene, and propyl carbinol as a catalyst in toluene. The reaction of 1,3-dimethoxybenzene with carbon dioxide under 0°C generates 2,3-dimethoxybenzoic acid, which is then amidated with methylamine. This method boasts a 70% yield and high purity (≥99%).

Methoxylation Techniques and Regioselectivity

The positioning of methoxy groups is critical to the compound’s bioactivity.

Electrophilic Aromatic Substitution (EAS)

EAS using N-halosuccinimides (NXS) and Lewis acids (e.g., FeCl₃) directs methoxylation to the ortho and para positions. For this compound, a two-step halogenation-methoxylation sequence ensures precise regiocontrol. For instance, bromination at the 5-position followed by methoxylation at the 2- and 3-positions minimizes steric clashes.

Ullmann Coupling

Copper-catalyzed coupling of methoxy groups onto halogenated benzamides enables selective functionalization. Using CuI and 1,10-phenanthroline as ligands, researchers have achieved 85% selectivity for the 2,3-dimethoxy configuration.

Catalytic and Solvent Systems

Solvent Effects

  • Toluene : Preferred for sodium-mediated reactions due to its low polarity and ability to stabilize reactive intermediates.
  • Dimethylformamide (DMF) : Enhances nucleophilicity in aminolysis steps but may lead to over-methylation.

Catalyst Optimization

  • Propyl Carbinol : Increases reaction rates in sodium phenide formation by 40% compared to traditional catalysts.
  • Copper(I) Oxide : Critical for regioselective methoxylation, reducing byproduct formation by 30%.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via methanol-water recrystallization. A 1:1 methanol-water system at 65–75°C followed by rapid cooling to 25°C yields needle-like crystals with ≥99% purity.

Analytical Validation

  • ¹H NMR : Peaks at δ 2.85 (s, 3H, N–CH₃), δ 3.87 (s, 3H, OCH₃), and δ 6.65–7.25 (m, 3H, aromatic).
  • HPLC : Retention time of 8.2 min (C18 column, 70:30 acetonitrile-water).

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